

NCX 1000: A Technical Guide to a Liver-Selective Nitric Oxide-Donating Compound

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Compound of Interest

Compound Name: NCX 1000

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This document provides an in-depth technical overview of **NCX 1000**, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). It details the compound's mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes its signaling pathways and experimental workflows.

Core Compound Identity

NCX 1000 is a synthetic compound designed as a liver-selective nitric oxide (NO) donor. It is a derivative of ursodeoxycholic acid (UDCA), a hydrophilic bile acid. The chemical structure consists of a UDCA core, which is believed to target the molecule to the liver, linked to an NO-releasing moiety via a ferulic acid spacer. This design aims to deliver NO directly to the hepatic microcirculation to induce vasodilation, thereby addressing the increased intrahepatic resistance characteristic of portal hypertension, without causing systemic hypotension associated with conventional NO donors.^{[1][2]}

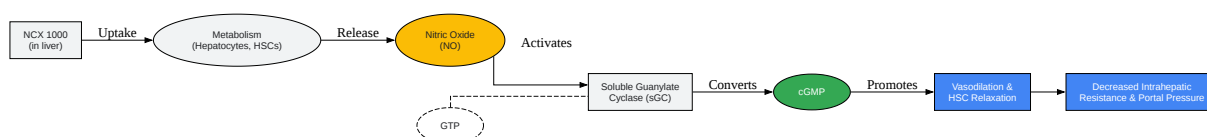
While some early literature refers to **NCX 1000** with the chemical name 2-(acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester, this appears to be an error, as this name describes an NO-donating aspirin derivative. The definitive structure of **NCX 1000** incorporates the UDCA scaffold.

Mechanism of Action

The primary therapeutic rationale for **NCX 1000** is to counteract the deficiency of endothelial NO production within the cirrhotic liver, a key factor contributing to increased intrahepatic vascular tone and portal hypertension.[1]

The proposed signaling pathway is as follows:

- **Hepatic Targeting and Metabolism:** Following oral administration, **NCX 1000** is preferentially taken up by the liver due to the UDCA moiety.
- **NO Release:** Within liver cells, particularly hepatocytes and hepatic stellate cells (HSCs), the compound is metabolized, cleaving the NO-releasing moiety and liberating free NO.[1]
- **sGC Activation:** The released NO diffuses to adjacent vascular smooth muscle cells and HSCs, where it binds to and activates soluble guanylate cyclase (sGC).
- **cGMP Production:** Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- **Vasodilation and Relaxation:** Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels. This results in the relaxation of vascular smooth muscle cells (vasodilation) and the relaxation of contractile HSCs, which surround the liver sinusoids.
- **Reduction of Portal Pressure:** The net effect is a reduction in intrahepatic resistance, leading to a decrease in portal pressure.[3]



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Caption: Proposed signaling cascade of **NCX 1000** in the liver.

Summary of Quantitative Data

Preclinical Efficacy in Animal Models

The majority of preclinical research on **NCX 1000** was conducted in rat models of liver cirrhosis and portal hypertension.

Parameter	Model	Treatment	Result	Significance	Reference
Portal Pressure	Bile Duct Ligation (BDL) Cirrhotic Rats	NCX 1000 (28 mg/kg/day, 5 days)	Significant Decrease	$p < 0.01$	[3]
Norepinephrine (NE)-Induced Vasoconstriction	Isolated Perfused Rat Liver (from BDL rats)	NCX 1000 (28 mg/kg/day, 5 days)	60% reduction in response to 30 μ M NE	$p < 0.001$	[3]
Ascites Formation	Carbon Tetrachloride (CCl ₄) Cirrhotic Rats	NCX 1000 (15 mg/kg/day, 8 weeks)	Prevented ascites formation	-	[1]
Liver Collagen Deposition	Carbon Tetrachloride (CCl ₄) Cirrhotic Rats	NCX 1000 (15 mg/kg/day, 8 weeks)	Reduced collagen deposition	-	[1]
Hepatic Stellate Cell (HSC) Contraction	In Vitro (Cultured HSCs)	NCX 1000 (100 μ M)	Reverted FCS-induced contraction	$p < 0.01$	[1]
Systemic Blood Pressure	Bile Duct Ligation (BDL) Cirrhotic Rats	NCX 1000 (28 mg/kg/day, 5 days)	No significant effect on mean arterial pressure	-	[3]

Clinical Trial Results (NCT00414869)

A Phase 2a clinical trial was conducted to assess the efficacy and tolerability of **NCX 1000** in patients with cirrhosis and portal hypertension.

Parameter	Patient Population	Treatment	Result	Significance	Reference
Hepatic Venous Pressure Gradient (HVPG)	Cirrhosis Patients (n=9)	NCX 1000 (up to 2g t.i.d., 16 days)	No significant change (16.7 vs 17.1 mmHg)	p = 0.596	[4]
Systolic Blood Pressure	Cirrhosis Patients (n=9)	NCX 1000 (up to 2g t.i.d., 16 days)	Significant reduction (136 vs 121 mmHg)	p = 0.003	[4]
Hepatic Blood Flow (HBF)	Cirrhosis Patients (n=9)	NCX 1000 (up to 2g t.i.d., 16 days)	Significant decrease (1129 vs 904 ml/min)	p = 0.043	[4]

The clinical trial concluded that while **NCX 1000** was safe, it failed to reduce portal pressure in patients with cirrhosis.[4] The observed reduction in systolic blood pressure suggested that the compound had systemic effects and did not achieve liver-selective NO release in humans, contrary to the findings in preclinical animal models.[4]

Experimental Protocols

Carbon Tetrachloride (CCl₄)-Induced Cirrhosis Model in Rats

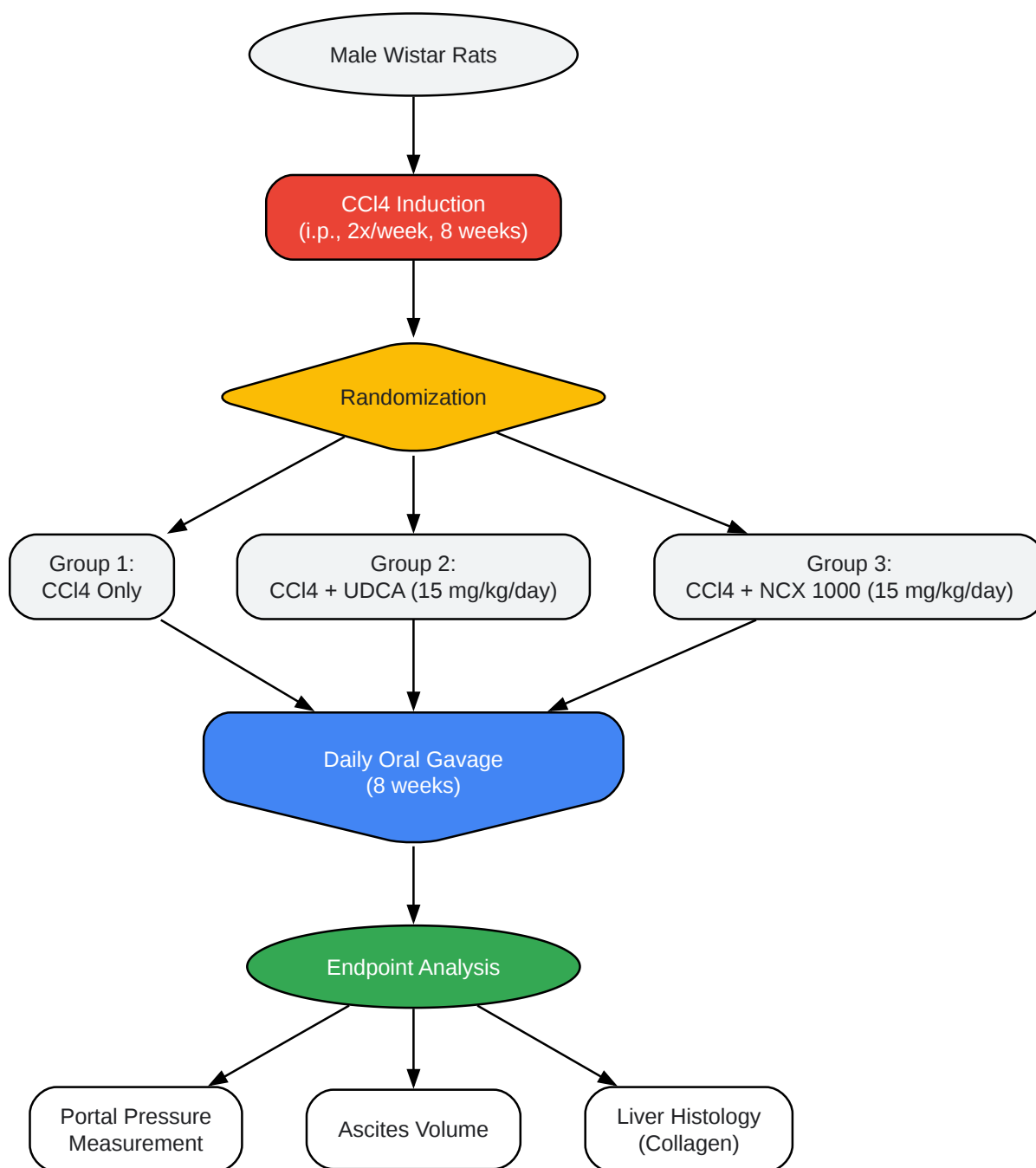
Objective: To evaluate the long-term efficacy of **NCX 1000** on the development of liver fibrosis and portal hypertension.

Methodology:

- Animal Model: Male Wistar rats are used.
- Induction of Cirrhosis: Liver cirrhosis is induced by intraperitoneal (i.p.) injection of carbon tetrachloride (CCl₄) twice a week for 8 weeks. The dosage is adjusted according to animal

weight.

- Treatment Groups: Animals are randomized into groups: (1) Control (no treatment), (2) CCl₄ only, (3) CCl₄ + UDCA (15 mg/kg), and (4) CCl₄ + **NCX 1000** (15 mg/kg).
- Drug Administration: **NCX 1000** and UDCA are dissolved in carboxymethyl cellulose and administered daily via oral gavage throughout the 8-week study period.
- Endpoint Analysis: At the end of the treatment period, animals are euthanized. Ascitic fluid volume is measured. Livers are collected for histological analysis (collagen deposition via staining) and biochemical assays. Portal pressure is measured directly via cannulation of the portal vein.



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Caption: Workflow for the CCl₄-induced rat model of liver cirrhosis.

Bile Duct Ligation (BDL) Model and Isolated Perfused Liver

Objective: To assess the acute effects of **NCX 1000** on portal pressure and hepatic vascular reactivity in a model of established cirrhosis.

Methodology:

- Animal Model: Cirrhosis is induced in male Wistar rats by common bile duct ligation (BDL) for four weeks. Sham-operated rats serve as controls.
- Short-Term Treatment: BDL and sham-operated rats are treated orally with **NCX 1000** (28 mg/kg/day) or UDCA (15 mg/kg/day) for 5 days.
- In Vivo Hemodynamics: Prior to liver isolation, portal pressure, mean arterial pressure, and heart rate are measured in the anesthetized animal.
- Liver Perfusion:
 - Livers are isolated and perfused in a recirculating system with Krebs-Henseleit buffer.
 - The system maintains a constant flow rate, and changes in portal perfusion pressure reflect changes in intrahepatic vascular resistance.
 - A dose-response curve to the vasoconstrictor norepinephrine (NE), from 10 nM to 30 μ M, is generated to assess vascular reactivity.
- Biochemical Analysis: Liver tissue is collected to measure nitrite/nitrate and cGMP concentrations as indicators of NO bioavailability and signaling.[\[3\]](#)

Hepatic Stellate Cell (HSC) Contraction Assay

Objective: To directly measure the effect of **NCX 1000** on the contractility of HSCs.

Methodology:

- Cell Culture: Primary HSCs are isolated from rat livers and cultured. Activation and expression of a contractile phenotype are induced by culturing on plastic.
- Contraction Assay:

- Activated HSCs are embedded in a type I collagen gel matrix.
- The gel is detached from the culture dish, and the surface area of the gel is measured over time. Cell contraction results in a reduction of the gel surface area.
- Contraction is stimulated by adding fetal calf serum (FCS).
- The effects of **NCX 1000** (100 μ M), UDCA (100 μ M), or a standard NO donor like S-nitroso-N-acetylpenicillamine (SNAP) are tested by adding them to the culture medium.
- Quantification: The gel area is photographed at set time points, and the percentage decrease from the initial area is calculated as an index of cell contraction.[1]

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